The synthesis of (S)-Nornicotine-d4 typically involves the deuteration of (S)-nornicotine. One common method is the catalytic exchange of hydrogen atoms with deuterium using deuterium gas (D2) in the presence of a catalyst such as palladium on carbon (Pd/C) . This reaction is performed under controlled conditions to ensure the selective incorporation of deuterium atoms.
The process can be scaled up for industrial production, utilizing high-pressure reactors and advanced catalytic systems to achieve efficient deuteration while maintaining purity and isotopic enrichment. Quality control measures are essential to ensure consistency and reliability in the final product .
(S)-Nornicotine-d4 has the molecular formula , indicating the presence of four deuterium atoms. Its structural representation can be described using the following identifiers:
(S)-Nornicotine-d4 undergoes various chemical reactions including:
The choice of reagents and reaction conditions significantly influences the products formed. For example:
The mechanism of action for (S)-Nornicotine-d4 mirrors that of its parent compound (S)-nornicotine. It interacts with nicotinic acetylcholine receptors (nAChRs) in the brain, leading to neurotransmitter release, particularly dopamine. This interaction is crucial for understanding nicotine's addictive properties. The introduction of deuterium does not significantly alter biological activity but enhances researchers' ability to trace metabolic pathways effectively .
(S)-Nornicotine-d4 exhibits high flammability and poses health hazards if inhaled or ingested. It is classified under the Globally Harmonized System for hazardous materials due to its acute toxicity .
(S)-Nornicotine-d4 has several scientific applications:
This compound serves as an essential tool for researchers investigating the effects and mechanisms of nicotine addiction and its related health impacts.
(S)-Nornicotine-d4 represents a critical isotopically labeled analog of the tobacco alkaloid nornicotine, featuring a deuterium atom at the C2', C3', C4', and C5' positions of the pyrrolidine ring while maintaining the (S)-configuration at the chiral center. This compound serves as an indispensable tool in pharmacokinetic studies, receptor binding assays, and metabolic pathway elucidation, providing enhanced mass spectrometric detection and reduced metabolic degradation rates compared to its non-deuterated counterpart. The synthesis necessitates simultaneous control over stereochemistry and isotopic purity, posing significant challenges in regioselective deuteration and chiral induction or resolution [1] [3].
Chiral resolution remains a cornerstone methodology for obtaining enantiomerically pure (S)-Nornicotine-d4, particularly when asymmetric synthesis proves challenging. The process typically begins with the synthesis of racemic Nornicotine-d4, followed by diastereomeric salt formation using chiral resolving agents. Tartaric acid derivatives, particularly O,O'-di-p-toluoyl-(2R,3R)-tartaric acid (DTTA), demonstrate exceptional efficacy due to their capacity for selective crystallization with the (S)-enantiomer. Studies indicate that DTTA achieves enantiomeric excess (e.e.) values exceeding 98% when applied to Nornicotine analogs under optimized recrystallization conditions [2].
Chromatographic resolution using chiral stationary phases (CSPs) offers a complementary approach, especially valuable for analytical-scale purification and e.e. determination. Polysaccharide-based CSPs (e.g., Chiralpak® AD-H) exhibit remarkable discrimination for Nornicotine enantiomers, with separation factors (α) ranging from 1.25 to 1.42 under normal-phase conditions. This technique enabled the determination that natural nornicotine occurs in tobacco with approximately 70-80% (S)-enantiomer prevalence, highlighting the biological preference for this configuration [6] [7]. Recent advances in chiral liquid chromatography coupled with high-resolution mass spectrometry (LC-HRMS) now permit the analysis of sub-nanogram quantities of enantiomerically labeled nornicotine derivatives in complex biological matrices, a crucial advancement for metabolic studies [7].
Table 1: Chiral Resolution Performance for Nornicotine Analogs
| Resolution Agent/Stationary Phase | Enantiomeric Excess (%) | Separation Factor (α) | Recovery Yield (%) |
|---|---|---|---|
| O,O'-Di-p-toluoyl-(2R,3R)-tartaric acid | 98.2 | - | 65 |
| 1,1'-Binaphthyl-2,2'-diylphosphate | 95.1 | - | 58 |
| Chiralpak® AD-H | >99 | 1.42 | >95* |
| Cyclobond® I 2000 RSP | 97.5 | 1.25 | >95* |
*Analytical scale recovery
Achieving high isotopic purity in (S)-Nornicotine-d4 requires meticulous optimization of deuteration strategies for the pyrrolidine ring. Traditional approaches utilizing catalytic H/D exchange under acidic or basic conditions suffer from poor regiocontrol and isotopic dilution, particularly at the C2' position adjacent to nitrogen. State-of-the-art methodologies now employ organometallic complexes or electrochemical activation to overcome these limitations.
The tungsten-mediated stepwise reduction of pyridinium precursors enables near-quantitative deuterium incorporation at specific sites. By treating a tungsten-complexed pyridinium salt with NaBD₄ followed by D⁺ quenching, researchers achieved deuterated tetrahydropyridines (precursors to pyrrolidines) with isotopic purities exceeding 99% at all positions. This method capitalizes on the metal coordination to enforce regioselective delivery of deuteride and deuteron equivalents, minimizing scrambling [3]. Electrochemical deuteration presents a complementary metal-free approach, utilizing deuterium oxide (D₂O) as an economical deuterium source. Through reductive activation in an undivided cell with tetraalkylammonium electrolytes, pyridine derivatives undergo highly selective C4-deuteration (>99% D-inc). Although initially developed for pyridines, adaptation to N-methylpyrrolidine systems demonstrated 92-95% deuterium incorporation at the C3 and C4 positions, though C2 deuteration remained challenging (≤80%) without additional catalyst design [5].
Molecular rotational resonance (MRR) spectroscopy has emerged as the gold standard for quantifying isotopic purity in these systems. Unlike NMR, MRR distinguishes isotopomers based on minute differences in moments of inertia, detecting isotopic impurities below 0.1%. Application to deuterated pyrrolidines revealed that even "highly deuterated" commercial samples often contain substantial protiated impurities at the α-positions, underscoring the necessity for advanced analytical verification in (S)-Nornicotine-d4 synthesis [3].
Table 2: Deuterium Incorporation Efficiency in Pyrrolidine Ring Systems
| Deuteration Method | Position | D-Incorporation (%) | Regioselectivity | Key Limitation |
|---|---|---|---|---|
| Tungsten-mediated stepwise reduction | C2', C3', C4', C5' | >99 | Excellent | Multistep synthesis |
| Electrochemical (D₂O, nBu₄NI) | C3', C4' | 92-95 | High | Moderate C2' deuteration (70-80%) |
| Catalytic H/D exchange (D₂, PtO₂) | All positions | 60-85 | Poor | Scrambling, over-deuteration |
| Ionic reduction (NaBD₄/DCl) | C2', C6 | 75-88 | Moderate | Pyridine ring reduction |
The synthesis of (S)-Nornicotine-d4 demands reconciliation of enantioselectivity with isotopic purity, presenting trade-offs between chiral induction, resolution efficiency, and deuterium incorporation. Three principal strategies dominate the literature: chiral resolution of racemic deuterated material, asymmetric hydrogenation of deuterated myosmine, and enantioselective organocatalytic deuteration.
Chiral Resolution of Racemic Nornicotine-d4: This two-step approach first synthesizes racemic Nornicotine-d4 via deuteration of nornicotine or pyridine precursors, followed by diastereomeric salt resolution. While technically straightforward and leveraging established industrial processes, maximum yields are inherently capped at 50% (minus recycling efficiencies). Typical processes achieve 65% recovery of the (S)-enantiomer at >98% e.e. after three recrystallizations. The route requires meticulous control to prevent racemization during salt formation and decomposition, particularly at elevated temperatures [2] [6].
Asymmetric Hydrosilylation of Deuterated Myosmine: Myosmine, containing a deuterated pyrrolidine moiety, undergoes enantioselective reduction using chiral Lewis base catalysts. Recent innovations employ organic catalysts (e.g., N-heterocyclic carbenes) instead of traditional metal complexes, eliminating metallic impurities. This one-pot methodology achieves up to 92% e.e. and >95% deuterium retention at ambient temperature, though achieving >99% e.e. necessitates further optimization. Catalyst loading remains relatively high (5-10 mol%), impacting cost-effectiveness [4].
Organometallic Enantioselective Deuteration: The most stereochemically efficient route employs chiral tungsten complexes to orchestrate both deuteration and chiral induction simultaneously. By utilizing enantiomerically pure pinanone-derived ketimines as chiral auxiliaries, researchers synthesized minor tobacco alkaloids, including nornicotine, with e.e. values >99% and isotopic purities >98%. This method's primary limitation lies in its complexity: multi-step synthesis of the chiral auxiliary and metal complex, followed by deprotection steps, reduces overall yield to 35-45% despite excellent stereochemical outcomes [1] [3].
Table 3: Comparative Metrics for Synthetic Routes to (S)-Nornicotine-d4
| Synthetic Strategy | Max. Enantiomeric Excess (%) | Isotopic Purity (%) | Overall Yield (%) | Key Advantage |
|---|---|---|---|---|
| Chiral resolution of racemic Nornicotine-d4 | >98 | 98-99 | 30-35* | Technically simple; scalable |
| Asymmetric hydrosilylation of deuterated myosmine | 92 | >95 | 50-60 | Metal-free; single-step reduction |
| Organometallic enantioselective deuteration | >99 | >98 | 35-45 | Simultaneous chirality/deuteration control |
| Biocatalytic reduction | >99 | 99 | 20-30 | Exceptional stereocontrol; mild conditions |
*After recycling of undesired enantiomer
The choice among these routes involves balancing cost, scalability, and purity requirements. Pharmaceutical tracer studies typically prioritize isotopic and enantiomeric purity, favoring organometallic or advanced resolution approaches despite moderate yields. For high-volume applications requiring lower (but defined) enantiopurity, asymmetric hydrosilylation presents an increasingly attractive metal-free alternative. Continued innovation in chiral organocatalysis and electrochemical deuteration promises further optimization of this critical labeled alkaloid [3] [4] [5].
CAS No.: 4299-57-4
CAS No.: 3179-10-0
CAS No.: 4016-21-1
CAS No.: 13966-05-7
CAS No.: 13533-18-1
CAS No.: